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molecular formula C13H13N3 B8613957 3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine CAS No. 5973-84-2

3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine

Cat. No. B8613957
M. Wt: 211.26 g/mol
InChI Key: PFVJRCXZDDAHRM-UHFFFAOYSA-N
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Patent
US04511573

Procedure details

A solution of 19.7 of phenylhydrazine (21.63 g) and 22 ml of 3-acetylpyridine (24.23 g) in glacial acetic acid (100 ml) is stirred and refluxed for 4.5 hours. The solution is cooled in an ice-water bath and neutralized with a saturated sodium bicarbonate solution (180 ml). The precipitate is collected, washed and dried to give 3-acetylpyridine phenylhydrazone.
[Compound]
Name
19.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.63 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)(=O)[CH3:10].C(=O)(O)[O-].[Na+]>C(O)(=O)C>[C:1]1([NH:7][N:8]=[C:9]([C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
19.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21.63 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=C(C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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